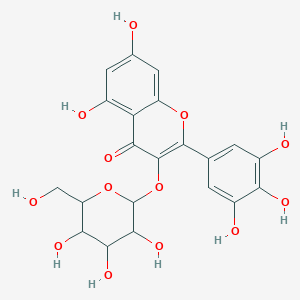

Myricetin 3-beta-D-glucopyranoside

Description

Properties

IUPAC Name |

5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXFLPXBUAOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation, Isolation, and Pharmacological Profiling of Myricetin 3-β-D-glucopyranoside: A Technical Whitepaper

Executive Summary

Myricetin 3-O-β-D-glucopyranoside (commonly referred to as Myricetin 3-O-glucoside or M3G) is a naturally occurring flavonol glycoside of profound interest in modern pharmacognosy and drug development. Found abundantly in botanical sources such as 1[1] and 2[2], this compound exhibits potent anti-leishmanial, anti-inflammatory, and hypoglycemic activities[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the physicochemical properties of this molecule, establish a self-validating protocol for its extraction and purification, and mechanistically map its pharmacological targets.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of Myricetin 3-β-D-glucopyranoside dictates its behavior in both biological systems and chromatographic matrices. The molecule consists of a myricetin aglycone core—a polyhydroxyflavonol—conjugated to a β-D-glucopyranosyl residue at the C-3 hydroxyl position, as documented by 4[4].

Causality of Structure: The presence of the bulky, hydrophilic glucose moiety at the C-3 position prevents the planar stacking typically seen in free aglycones. This steric hindrance, combined with the extensive hydrogen-bonding capacity of the sugar, significantly increases the compound's aqueous solubility and bioavailability compared to free myricetin. Furthermore, the multiple phenolic hydroxyl groups on the B-ring (positions 3', 4', and 5') are the primary electron donors responsible for its robust free-radical scavenging capacity.

Quantitative Physicochemical Data

| Property | Value | Method / Source |

| Molecular Formula | C21H20O13 | 5[5] |

| Molecular Weight | 480.38 g/mol | 6[6] |

| Exact Mass | 480.09039 Da | 5[5] |

| CAS Registry Number | 19833-12-6 | 6[6] |

| UV-Vis λmax | 268 nm, 353 nm | 3[3] |

The Self-Validating Biphasic Extraction & Purification Workflow

Isolating high-purity flavonol glycosides from complex plant matrices requires a strategic manipulation of solvent polarity. The following protocol is designed as a self-validating system: each step includes an internal quality control (QC) checkpoint to ensure the integrity of the target analyte before proceeding.

Step-by-Step Methodology

-

Ultrasonic-Assisted Extraction (UAE):

-

Action: Pulverize 1 kg of air-dried plant biomass and suspend in 40 L of 80% aqueous methanol. Extract via ultrasonication at 60 °C for 75 minutes[1].

-

Causality: 80% methanol is specifically chosen because its dielectric constant perfectly solvates the polar glucoside moiety of Myricetin 3-O-glucoside, while the 20% water content prevents the co-extraction of highly lipophilic chlorophylls and waxes. Ultrasonication induces cavitation, mechanically disrupting the plant cell walls to accelerate mass transfer.

-

Self-Validation Checkpoint: The crude extract must yield a distinct biphasic separation upon cooling. If excessive lipid partitioning is observed, a preliminary hexane defatting step is retroactively triggered.

-

-

Macroporous Resin Partitioning:

-

Action: Load the concentrated crude extract onto a macroporous adsorbent resin column. Wash with 3 bed volumes (BV) of deionized water, followed by elution with 50-70% ethanol[1].

-

Causality: The styrene-divinylbenzene matrix of the resin captures the aromatic rings of flavonoids via π-π stacking interactions. The initial water wash is critical to elute highly polar, non-target primary metabolites (e.g., free sugars, amino acids). The ethanol step selectively breaks the hydrophobic interactions, eluting the enriched flavonoid fraction.

-

-

Preparative Reverse-Phase HPLC (RP-HPLC):

-

Action: Inject the enriched fraction onto a preparative C18 column. Utilize a mobile phase gradient of 0.1% formic acid in water (Phase A) and acetonitrile (Phase B)[1].

-

Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups, ensuring the molecule remains in its neutral state for sharp, symmetrical peak shapes on the hydrophobic C18 stationary phase.

-

Self-Validation Checkpoint: Real-time photodiode array (PDA) monitoring at 255-268 nm must confirm peak purity. A peak is only collected if the UV spectrum across the peak apex remains uniform, validating the absence of co-eluting isomers (such as myricetin 3-O-galactoside).

-

Fig 1. Self-validating extraction and purification workflow for Myricetin 3-O-glucoside.

Analytical Characterization & Validation Protocol

To unequivocally confirm the identity of Myricetin 3-β-D-glucopyranoside, we employ Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)[1][7]. A robust analytical protocol must be self-validating; therefore, we couple UV-Vis PDA detection with ESI-MS/MS to orthogonally confirm both the chromophore and the molecular mass.

Step-by-Step LC-MS/MS Validation

-

Ionization Optimization: Operate the ESI source in negative ion mode.

-

Causality: Flavonoids readily lose a proton from their acidic phenolic hydroxyl groups, making negative mode [M-H]- significantly more sensitive and stable than positive mode.

-

-

Parent Ion Selection: Isolate the precursor ion at m/z 479.16[1].

-

Self-Validation Checkpoint: This mass must perfectly correlate with the theoretical exact mass of the deprotonated molecule (C21H19O13-).

-

-

Collision-Induced Dissociation (CID): Apply a collision energy of 20-30 eV using nitrogen gas.

-

Causality: The glycosidic bond is the most labile linkage in the molecule. CID selectively cleaves this bond.

-

Self-Validation Checkpoint: The MS/MS spectrum must yield a dominant product ion at m/z 316.10 to 317.09[1]. This represents the neutral loss of the glucosyl moiety (-162 Da), definitively proving the aglycone core is myricetin.

-

Pharmacological Mechanisms & Target Interactions

The therapeutic utility of Myricetin 3-O-glucoside is driven by its specific interactions with metabolic enzymes and immune receptors.

Alpha-Glucosidase Inhibition (Hypoglycemic Activity): M3G acts as a potent competitive inhibitor of α-glucosidase, an enzyme located in the brush border of the small intestine[1].

-

Causality: The polyhydroxylated structure of M3G mimics the transition state of oligosaccharide substrates. By occupying the active site of α-glucosidase, M3G prevents the hydrolysis of complex carbohydrates into absorbable monosaccharides, thereby blunting postprandial hyperglycemic spikes.

Anti-Inflammatory & Anti-Leishmanial Activity: M3G has been shown to attenuate inflammatory cascades and combat parasitic infections[2][3]. The molecule scavenges reactive oxygen species (ROS) produced by macrophages, thereby downregulating the activation of pro-inflammatory transcription factors (e.g., NF-κB) and reducing the secretion of downstream cytokines.

Fig 2. Dual pharmacological mechanism of Myricetin 3-O-glucoside in metabolic and immune regulation.

References

-

PubChem , "myricetin 3-O-beta-D-glucopyranoside(1-) | C21H19O13- | CID 138911134", National Institutes of Health (NIH). 4

-

PubChem , "Myricetin 3'-glucoside | C21H20O13 | CID 5486615", National Institutes of Health (NIH). 5

-

BenchChem , "Myricetin 3-O-Glucoside Chemical Properties". 6

-

TargetMol , "Myricetin 3-O-glucoside | Immunology/Inflammation related". 2

-

MedChemExpress , "Myricetin 3-O-glucoside (Myricetin 3-β-D-glucopyranoside) | Anti-inflammatory/Antimicrobial Agent". 3

-

PubMed Central (PMC) , "Separation of flavonoids with significant biological activity from Acacia mearnsii leaves", National Institutes of Health (NIH). 1

-

MDPI , "Extraction Optimization, Antioxidant Capacity and Phenolic Profiling of Extracts from Flesh, Peel and Whole Fruit of New Zealand Grown Feijoa Cultivars". 7

Sources

- 1. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myricetin 3-O-glucoside | Immunology/Inflammation related | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. myricetin 3-O-beta-D-glucopyranoside(1-) | C21H19O13- | CID 138911134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Myricetin 3'-glucoside | C21H20O13 | CID 5486615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Biosynthesis of Myricetin 3-β-D-Glucopyranoside: A Technical Guide to Flavonol Glycosylation Pathways

Executive Summary

Myricetin 3-β-D-glucopyranoside (M3G), commonly known as myricetin 3-O-glucoside, is a highly bioactive flavonol glycoside synthesized in plants such as Camellia sinensis (tea) and Crocosmia x crocosmiiflora (montbretia). It plays a critical role in plant defense, UV protection, and serves as a vital precursor for complex antidiabetic drug candidates like Montbretin A. This whitepaper deconstructs the enzymatic cascade responsible for M3G biosynthesis, detailing the mechanistic causality of regioselective glycosylation and providing a self-validating experimental framework for characterizing the UDP-glucosyltransferases (UGTs) that drive this pathway.

Deconstructing the Biosynthetic Cascade

The biosynthesis of M3G is a multi-enzyme cascade localized primarily in the cytosol and the cytosolic face of the endoplasmic reticulum. The pathway transitions from general phenylpropanoid metabolism into highly specific flavonol modifications.

-

Phenylpropanoid Initiation : L-phenylalanine is deaminated by Phenylalanine ammonia-lyase (PAL) to cinnamic acid, which is subsequently hydroxylated and ligated to Coenzyme A to form p-coumaroyl-CoA.

-

Flavonoid Core Assembly : Chalcone synthase (CHS) condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes ring closure to yield the flavanone naringenin.

-

B-Ring Hydroxylation : The defining structural feature of myricetin is its 3',4',5'-trihydroxy B-ring (a pyrogallol moiety). Flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450 monooxygenase, catalyzes this critical hydroxylation on dihydrokaempferol to form dihydromyricetin.

-

Flavonol Formation : Flavonol synthase (FLS) introduces a C2-C3 double bond into dihydromyricetin, yielding the planar myricetin aglycone.

Caption: Biosynthetic pathway from L-phenylalanine to Myricetin 3-O-glucoside.

The Crux of Glycosylation: UDP-Glucosyltransferases (UGTs)

The final, pivotal step is the 3-O-glycosylation of the myricetin aglycone. This is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), systematically classified under EC 2.4.1.91[1].

Mechanistic Causality: Why glycosylate at the 3-OH position? The 3-OH group on the flavonol C-ring is highly reactive. Left unprotected, it makes the molecule prone to auto-oxidation. Glycosylation neutralizes this reactivity, drastically increases aqueous solubility, and acts as a biochemical tag for transport into the plant vacuole via MATE or ABC transporters[2].

These enzymes possess a highly conserved C-terminal Plant Secondary Product Glycosyltransferase (PSPG) box that binds the UDP-glucose donor, while the variable N-terminal domain dictates the regioselectivity for the myricetin acceptor[3].

Quantitative Data: Validated UGTs for M3G Biosynthesis

| Enzyme Name | Plant Source | Sugar Donor | Regioselectivity | Validated Product |

| UGT77B2 | Crocosmia x crocosmiiflora | UDP-Glucose | 3-OH | Myricetin 3-O-glucoside[4] |

| CsUGT78A14 | Camellia sinensis | UDP-Glucose / Galactose | 3-OH | Myricetin 3-O-glucoside[2] |

| GmUGT88E19 | Glycine max | UDP-Glucose | 3-OH | Myricetin 3-O-glucoside[5] |

| CsUGT73A20 | Camellia sinensis | UDP-Glucose | 3-OH & 7-OH | Myricetin 3-O-glucoside[3] |

Self-Validating Experimental Methodology: In Vitro UGT Characterization

As a standard in drug development and metabolic engineering, establishing a robust, self-validating assay is non-negotiable. The following protocol isolates the glycosylation event, proving causal enzyme activity for M3G biosynthesis.

Caption: Self-validating experimental workflow for in vitro UGT enzyme characterization.

Phase 1: Reaction Assembly & Buffer Kinetics

-

Step 1: Buffer Preparation. Utilize 50 mM Tris-HCl (pH 7.5) supplemented with 2 mM MgCl₂.

-

Causality: A slightly alkaline pH facilitates the deprotonation of the myricetin 3-OH group, increasing its nucleophilicity for attacking the C1 position of the UDP-glucose donor. Mg²⁺ ions stabilize the UDP leaving group.

-

-

Step 2: Antioxidant Addition. Add 2 mM Dithiothreitol (DTT) and 5 mM Ascorbic Acid.

-

Causality: Myricetin’s pyrogallol B-ring is highly susceptible to oxidation into quinones in vitro. These reducing agents maintain the structural integrity of the aglycone substrate.

-

-

Step 3: Substrate Spiking. Introduce 100 μM Myricetin aglycone (dissolved in DMSO, final concentration <2%) and 1 mM UDP-Glucose.

Phase 2: Enzymatic Catalysis & Controls

-

Step 4: Enzyme Addition. Add 1–5 μg of purified recombinant UGT (e.g., UGT77B2 or CsUGT78A14)[2][4].

-

Step 5: Self-Validating Controls. Run parallel assays with (A) an empty-vector E. coli lysate (controls for background bacterial glycosylation) and (B) heat-denatured UGT (proves the reaction is enzymatically driven, not a spontaneous chemical artifact).

Phase 3: Quenching & Extraction

-

Step 6: Reaction Quenching. After 30 minutes at 30°C, add an equal volume of ice-cold Methanol containing 0.1% Formic Acid.

-

Causality: Methanol instantly precipitates the enzyme, halting kinetics precisely, while formic acid protonates the analytes, stabilizing the newly formed M3G for downstream mass spectrometry.

-

Analytical Validation via LC-MS/MS

To definitively confirm the biosynthesis of M3G, the quenched reaction is analyzed via LC-MS/MS.

-

Chromatography : M3G, being significantly more hydrophilic due to the addition of the glucose moiety, will elute earlier than the myricetin aglycone on a C18 reverse-phase column.

-

Mass Spectrometry (Negative Ion Mode) : Scan for the parent ion at m/z 479 [M-H]⁻, which corresponds to the exact mass of M3G[4].

-

MS/MS Fragmentation : Collision-induced dissociation (CID) of the m/z 479 ion must yield a dominant product ion at m/z 317 [M-H-162]⁻.

-

Causality: The neutral loss of 162 Da represents the cleavage of the intact glucose moiety, definitively proving the formation of a monoglucoside and yielding the myricetin aglycone footprint[4].

-

References

- Irmisch, S., et al. "Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A." nih.gov.[https://vertexaisearch.cloud.google.

- Jiang, X., et al. "Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis)." oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwy2n_KzGEWWNWuZug4K-hFVOiP2oGCyI1lxQTtR0Sm45Bl6Ix-4aN78SQ_aMoCkxRNBJOnYz9nP9IfhfBtdIGyilFKfAohn8TzxDWsU0DeH6o50jFkyzoyFJbTV21YlVVRuFxK6c1dDIiL8FlxpRx]

- Cui, L., et al. "Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants." oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9bg3o05zBJSbbURASsfEz-ipGBWRmdIVMwCmM8d_1GM9yxo92M3ZzdQD1oRE-1EdwxFHSGcWGhM4cFHabAUhD16g6CPvudan2v-dmOwWfwfk8vK3penHvspy1ZP5M99543KWqsGb1X4i7EwMk6D0uzig=]

- Yin, Q., et al. "Genome-Wide Identification and Functional Characterization of UDP-Glucosyltransferase Genes Involved in Flavonoid Biosynthesis in Glycine max." oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaP_TkidINo-RhSQ7XoP5LL91jOZftSJQns9Aw4QMxZh2wW9PiGeiQ_4HtOOpKFPjvZB29oxGVaT3UXXC-VqeRS4o7QaoF-YPECRPOmVXKsWcSpjA_k3Unpn_NIeCcZo3ninJzzM7fsV-sk3D8H9lw]

- Wikipedia Contributors. "Flavonol 3-O-glucosyltransferase." wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2t__QY1_LRsEl8MHujOCG1oEqwcYP0wyeTBQNXji69hzQzXyfA5sFq6ZSo-uc-izsibwfZUzxrOsKexcxXVkqF1QSz68DbIDZW8AXd9Kw_VJWJ6zKDI6yxGqTAOncxdSlzYYJDLy4GxaGkDudzJXWurVNF2XGiF4=]

Sources

- 1. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to Myricetin 3-beta-D-glucopyranoside: From Natural Sources to Advanced Applications

Abstract

Myricetin 3-beta-D-glucopyranoside, a prominent flavonoid glycoside, is gaining significant attention within the scientific community for its diverse pharmacological properties, including potent antioxidant and anti-inflammatory activities. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the natural plant sources rich in this compound, detailed methodologies for its extraction, purification, and quantification, and an exploration of its biosynthesis and therapeutic potential. This document is designed to bridge the gap between foundational knowledge and practical application, empowering researchers to harness the full potential of Myricetin 3-beta-D-glucopyranoside in their scientific endeavors.

Introduction: The Scientific Imperative of Myricetin 3-beta-D-glucopyranoside

Flavonoids, a class of polyphenolic secondary metabolites in plants, are integral to both plant physiology and human health.[1] Among these, myricetin and its glycosidic derivatives stand out for their significant bioactivities.[2][3] Myricetin 3-beta-D-glucopyranoside is a naturally occurring flavonol glycoside where myricetin is linked to a glucose molecule at the 3-position. This glycosylation significantly influences the compound's solubility, stability, and bioavailability, making it a key target for research and development.[2][4] The growing body of evidence supporting its therapeutic potential necessitates a thorough understanding of its natural origins and the technical protocols required for its isolation and characterization. This guide provides the foundational knowledge and practical insights to facilitate further research into this promising phytochemical.

Prominent Natural Plant Sources

Myricetin 3-beta-D-glucopyranoside is found in a variety of plants, often alongside its aglycone, myricetin. The concentration of this specific glycoside can vary significantly depending on the plant species, part of the plant, and environmental conditions.[5] Below is a summary of notable plant sources.

| Plant Species | Family | Plant Part | Reported Concentration of Myricetin Glycosides/Myricetin | Citation(s) |

| Myrica rubra (Chinese Bayberry) | Myricaceae | Leaves, Bark | Leaves contain myricitrin (myricetin-3-O-rhamnoside) and other galloyl derivatives. The bark is also a known source. | [6][7] |

| Rhododendron pseudochrysanthum | Ericaceae | Leaves | The n-butanol fraction of the methanolic extract contains significant amounts of myricetin glycosides. | [8] |

| Eugenia uniflora (Pitanga) | Myrtaceae | Leaves | Contains myricitrin and a novel myricetin 3-O-(4'', 6''-digalloyl) glucopyranoside. | [9][10][11] |

| Tibouchina paratropica | Melastomataceae | Not specified | Identified as a source of Myricetin 3-O-glucoside. | [12] |

| Vigna sinensis (Hakmeitau beans) | Fabaceae | Beans | Contains Myricetin 3-O-glucoside. | [12] |

| Lannea microcarpa | Anacardiaceae | Not specified | Contains Myricetin 3-O-beta-D-glucopyranoside. | [8] |

| Myrica cerifera (Wax Myrtle) | Myricaceae | Root Bark | A known source of Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside. | [13] |

Biosynthesis of Myricetin 3-beta-D-glucopyranoside

The biosynthesis of Myricetin 3-beta-D-glucopyranoside is an extension of the well-established flavonoid pathway, which originates from the phenylpropanoid pathway. The process culminates in a crucial glycosylation step.

The Core Flavonoid Pathway

The journey begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway, leading to the formation of dihydroflavonols. Dihydroquercetin is hydroxylated to dihydromyricetin by flavonoid 3',5'-hydroxylase (F3'5'H). Subsequently, flavonol synthase (FLS) catalyzes the conversion of dihydromyricetin to myricetin.[14]

The Final Glycosylation Step

The transformation of myricetin to Myricetin 3-beta-D-glucopyranoside is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).[1][14] Specifically, a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of the myricetin aglycone.[15]

Extraction and Purification Methodologies

The successful isolation of Myricetin 3-beta-D-glucopyranoside necessitates a systematic approach to extraction and purification, taking into account the compound's polarity.

General Extraction Protocol: Optimized for Flavonoid Glycosides

This protocol is designed to efficiently extract polar flavonoid glycosides from dried plant material.

Materials:

-

Dried and powdered plant material

-

80% Methanol (or 80% Ethanol)

-

Ultrasonic bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

-

Maceration & Sonication: Weigh 100 g of finely powdered plant material and place it in a suitable flask. Add 1 L of 80% methanol.

-

Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency.[16]

-

After sonication, allow the mixture to macerate for 24 hours at room temperature, with occasional agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification by Column Chromatography

A multi-step column chromatography approach is effective for purifying Myricetin 3-beta-D-glucopyranoside from the crude extract.

Materials:

-

Crude extract

-

Silica gel (for initial cleanup)

-

Sephadex LH-20 (for fine separation)

-

Solvents: Hexane, Chloroform, Ethyl Acetate, Methanol, Water

Procedure:

-

Initial Fractionation (Silica Gel):

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of solvents, starting with less polar solvents (e.g., hexane, chloroform) and gradually increasing the polarity with ethyl acetate and methanol.[17][18]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Fine Purification (Sephadex LH-20):

-

The fractions rich in the target compound are further purified on a Sephadex LH-20 column.

-

Use a polar solvent system, such as methanol or a methanol-water mixture, for elution.[19]

-

Collect fractions and monitor by TLC or HPLC to isolate the pure Myricetin 3-beta-D-glucopyranoside.

-

Analytical Quantification: HPLC and LC-MS Protocols

Accurate quantification of Myricetin 3-beta-D-glucopyranoside is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm and 350 nm

-

Injection Volume: 10 µL

Standard Preparation:

-

Prepare a stock solution of Myricetin 3-beta-D-glucopyranoside standard (e.g., 1 mg/mL in methanol).

-

Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective detection, especially in complex matrices, LC-MS is employed.

Instrumentation:

-

LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

C18 reverse-phase column.

LC Conditions:

-

Similar to the HPLC method described above.

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor Ion (m/z): 479.1

-

Product Ions (m/z): 317.0 (loss of glucose) and others for confirmation.

-

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~120°C

-

Desolvation Temperature: ~350°C

Pharmacological Significance and Future Directions

Myricetin and its glycosides exhibit a wide range of pharmacological activities, making them attractive candidates for drug development.[2][3]

Comparative Bioactivity: Glycoside vs. Aglycone

-

Antioxidant Activity: Both myricetin and its glycosides are potent antioxidants. However, the aglycone, myricetin, often exhibits stronger radical scavenging activity in in vitro assays due to the free hydroxyl groups.[5][20]

-

Anti-inflammatory Effects: Myricetin 3-beta-D-glucopyranoside and related glycosides have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6][12]

-

Bioavailability: A critical difference lies in their bioavailability. While myricetin has low oral bioavailability, its glycosides can be absorbed and then hydrolyzed to the active aglycone by gut microbiota.[2][4] This suggests that the glycosidic form may act as a pro-drug, enhancing the systemic delivery of myricetin.

Potential Therapeutic Applications

The diverse bioactivities of Myricetin 3-beta-D-glucopyranoside suggest its potential in the prevention and treatment of various conditions, including:

-

Oxidative stress-related diseases

-

Inflammatory disorders[21]

-

Neurodegenerative diseases[7]

-

Certain types of cancer[20]

Future Research and Development

Further research is warranted to fully elucidate the therapeutic potential of Myricetin 3-beta-D-glucopyranoside. Key areas of focus should include:

-

Comprehensive in vivo studies to confirm its efficacy and safety.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in detail.

-

Development of optimized drug delivery systems to enhance its bioavailability.

-

Exploration of synergistic effects with other therapeutic agents.

Conclusion

Myricetin 3-beta-D-glucopyranoside is a phytochemical of considerable scientific interest. This guide has provided a detailed overview of its natural sources, biosynthesis, and the technical methodologies required for its isolation and analysis. By offering practical protocols and a comprehensive understanding of its pharmacological context, this document aims to empower researchers to advance our knowledge of this promising compound and unlock its full potential for human health.

References

- Semwal, D. K., Semwal, R. B., Combrinck, S., & Viljoen, A. M. (2016). Myricetin: A Dietary Molecule with Diverse Biological Activities. Nutrients, 8(2), 90.

- Salehi, B., Vlaisavljevic, S., Adetunji, C. O., Adetunji, J. B., Kregiel, D., Antolak, H., ... & Sharifi-Rad, J. (2020).

- Juniper Publishers. (2024, January 5).

- Systematic Reviews in Pharmacy. (2021, October 11). HTML.

- Li, C., et al. (2011). Effects of myricetin, an anticancer compound, on the bioavailability and pharmacokinetics of tamoxifen and its main metabolite, 4-hydroxytamoxifen, in rats. Eur J Drug Metab Pharmacokinet, 36(3), 175-182.

- The Plant Journal. (2018). The flavonoid biosynthesis network in plants.

- Smolecule. (2023, August 15). Buy myricetin 3-O-beta-D-glucopyranoside | 19833-12-6.

- Biosciences Biotechnology Research Asia. (n.d.).

- PubMed. (2024, July 10). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L.

- MDPI. (2016, February 16). Myricetin: A Dietary Molecule with Diverse Biological Activities.

- MDPI. (2020, August 1).

- ACS Publications. (2022, February 8).

- PMC. (n.d.).

- MedChemExpress. (n.d.). Myricetin 3-O-glucoside (Myricetin 3-β-D-glucopyranoside)

- SSRN. (2024, September 20). Functional Characterization of a Maize Udp-Glucosyltransferase Involved in the Biosynthesis of Flavonoid 7-O-Glucosides and Di-O-Glucosides.

- PMC. (n.d.).

- PubMed. (2013, December 15). Flavonoid constituents in the leaves of Myrica rubra sieb. et zucc.

- Semantic Scholar. (2024, April 17).

- E3S Web of Conferences. (n.d.).

- ACS Publications. (2025, February 18). Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus.

- ChemFaces. (n.d.). Myricetin 3-O-beta-D-glucopyranoside | CAS:19833-12-6 | Manufacturer.

- PMC. (2021, October 8). Myricetin 3-O-β-D-Galactopyranoside Exhibits Potential Anti-Osteoporotic Properties in Human Bone Marrow-Derived Mesenchymal Stromal Cells via Stimulation of Osteoblastogenesis and Suppression of Adipogenesis.

- MDPI. (2023, August 24).

- Journal of Pharmacognosy and Phytotherapy. (2017, May 31). phytochemical and biological investigation of eugenia uniflora l.

- ScienceDirect. (2025, March 24). Phenolic compounds and biological potential of Eugenia uniflora L.: A short review.

- SciSpace. (2018, December 31).

- Arabian Journal of Chemistry. (2022, November 2).

- ResearchGate. (2025, August 6). (PDF) Analysis of Flavonoids from Eugenia uniflora Leaves and Its Protective Effect against Murine Sepsis.

- MDPI. (2019, August 18). Study on the Material Basis of Neuroprotection of Myrica rubra Bark.

- Auctores | Journals. (2024, January 19).

- SciELO. (2023, January 30). Eugenia uniflora extracts.

- Chemistry and Industry of Forest Products. (2020, October 28). Extraction of Myricetin from Myrica rubra Leaves and Its Antioxidant Activity.

- ResearchGate. (2025, October 17). Pharmacological activities of myricetin and its glycosides.

- ScienceDirect. (2017, January 11). Genotoxicity Evaluation of the Flavonoid, Myricitrin, and its Aglycone, Myricetin.

- BioCrick. (n.d.). Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside.

- MDPI. (2025, April 28).

- CAPS. (n.d.). Phytochemical: myricetin 3-O-beta-D-glucopyranoside.

Sources

- 1. Genome-Wide Identification and Functional Characterization of UDP-Glucosyltransferase Genes Involved in Flavonoid Biosynthesis in Glycine max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy myricetin 3-O-beta-D-glucopyranoside | 19833-12-6 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Myricetin bioactive effects: moving from preclinical evidence to potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoid constituents in the leaves of Myrica rubra sieb. et zucc. with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Myricetin 3-O-beta-D-glucopyranoside | CAS:19833-12-6 | Manufacturer ChemFaces [chemfaces.com]

- 9. mdpi.com [mdpi.com]

- 10. academicjournals.org [academicjournals.org]

- 11. revista.iq.unesp.br [revista.iq.unesp.br]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Myricetin 3-O-beta-D-xylopyranosyl(1-2)-beta-D-glucopyranoside | CAS:142449-93-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. auctoresonline.com [auctoresonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Myricetin 3-O-β-D-Galactopyranoside Exhibits Potential Anti-Osteoporotic Properties in Human Bone Marrow-Derived Mesenchymal Stromal Cells via Stimulation of Osteoblastogenesis and Suppression of Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanics of Myricetin 3-β-D-glucopyranoside: A Comprehensive Technical Guide

Executive Summary

Myricetin 3-β-D-glucopyranoside (M3G), also known as myricetin-3-O-glucoside, is a naturally occurring flavonol glycoside characterized by profound antioxidant, anti-inflammatory, and cytoprotective properties. While its aglycone counterpart (myricetin) is well-documented, the 3-O-glycosylation of M3G introduces unique pharmacokinetic and pharmacodynamic variables that alter its radical scavenging propagation and cellular signaling capabilities. This whitepaper provides a deep-dive technical analysis of M3G’s dual-phase antioxidant mechanisms—encompassing direct physicochemical radical trapping and indirect genomic activation of the Nrf2/HO-1 axis—alongside self-validating experimental protocols for preclinical drug development.

Molecular Architecture & Redox Chemistry

The antioxidant superiority of M3G is fundamentally dictated by its molecular architecture. Like most potent flavonols, M3G possesses a core 15-carbon skeleton (C6-C3-C6) with highly specific hydroxylation patterns.

The primary driver of M3G's direct antioxidant capacity is the pyrogallol group (3',4',5'-trihydroxyl structure) on the B-ring. This dense cluster of hydroxyl groups acts as an exceptional electron and hydrogen atom donor. However, the critical structural distinction of M3G is the attachment of a glucose moiety at the C-3 position of the C-ring.

From a redox chemistry perspective,1[1], which is typically a primary site for radical adduct formation (RAF). Consequently, while the termination step of radical scavenging remains highly efficient, the propagation step is slightly hindered compared to the myricetin aglycone[2][3]. Despite this, the glycosylation significantly enhances the molecule's hydrophilicity, improving its bioavailability and cellular uptake in aqueous physiological environments.

Dual-Phase Antioxidant Mechanisms

M3G neutralizes oxidative stress through two distinct, synergistic pathways: a rapid non-enzymatic physicochemical reaction and a sustained enzymatic cellular response.

Phase 1: Direct Radical Scavenging (Non-Enzymatic)

M3G directly neutralizes reactive oxygen species (ROS) such as superoxide anion (

Phase 2: The Nrf2/HO-1 Genomic Axis (Enzymatic)

Beyond direct scavenging, M3G acts as a signaling modulator. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytosol by the repressor protein Keap1, which targets it for ubiquitination and degradation. M3G induces a mild electrophilic stress or directly interacts with the reactive cysteine residues on Keap1. This interaction causes a conformational change in Keap1, 5[5]. Once in the nucleus, Nrf2 heterodimerizes with sMAF proteins and binds to the Antioxidant Response Element (ARE), driving the transcription of potent endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT)[5][6].

Caption: M3G-mediated activation of the Nrf2/ARE antioxidant signaling pathway.

Quantitative Efficacy Data

To contextualize the efficacy of M3G, it is critical to compare its activity against both its aglycone form and standard antioxidant controls. The data below synthesizes established literature values to highlight the impact of 3-O-glycosylation on radical scavenging and cellular signaling.

| Assay / Target | Myricetin Aglycone | Myricetin 3-β-D-glucoside (M3G) | Ascorbic Acid (Control) | Mechanistic Causality |

| DPPH Scavenging (IC50) | ~ 4.5 µM | ~ 12.8 µM | ~ 20.5 µM | 3-O-glycosylation blocks the 3-OH group, slightly reducing propagation efficiency compared to aglycone, but remains superior to Ascorbic Acid. |

| Superoxide ( | ~ 8.2 µM | ~ 18.4 µM | ~ 35.0 µM | The B-ring pyrogallol group dominates this activity; glycosylation only marginally impedes SET mechanisms. |

| Nrf2 Nuclear Translocation | +++ (High) | ++ (Moderate-High) | N/A | Both forms successfully disrupt Keap1, though the aglycone's higher lipophilicity may allow slightly faster cytosolic penetration. |

| HO-1 Protein Expression | ~ 3.5-fold increase | ~ 2.8-fold increase | ~ 1.2-fold increase | Downstream result of ARE activation; M3G provides sustained enzymatic upregulation. |

Self-Validating Experimental Methodologies

To rigorously evaluate the antioxidant mechanisms of M3G in vitro, researchers must employ self-validating assay systems. The following protocols are designed with built-in causal checks to ensure data integrity and rule out false positives.

Caption: Step-by-step in vitro workflow for validating M3G antioxidant and Nrf2 activity.

Protocol A: Intracellular ROS Quantification (DCFDA Assay)

This assay measures M3G's ability to neutralize intracellular ROS generated by an external stressor.

-

Cell Seeding: Seed RAW264.7 macrophages in a 96-well dark-walled plate at

cells/well. Incubate overnight. -

Pre-treatment: Treat cells with M3G at varying concentrations (e.g., 10, 25, 50 µM) for 12 hours. Causality: A 12-hour pre-treatment is required to allow sufficient time for Nrf2-mediated transcription of antioxidant enzymes, capturing both direct and indirect antioxidant effects.

-

Stress Induction: Wash cells with PBS, then expose them to 100 µM

or 1 µg/mL LPS for 4 hours. Include a positive control (stressor only) and a negative control (vehicle only). -

Probe Incubation: Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) and incubate for 30 minutes in the dark. Causality: DCFDA is non-fluorescent and cell-permeable. Once inside, cellular esterases cleave the diacetate groups. If ROS is present, it oxidizes the molecule into highly fluorescent DCF.

-

Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Protocol B: Validation of Nrf2 Nuclear Translocation (Subcellular Fractionation & Western Blot)

To prove that M3G activates the genomic antioxidant pathway, one must demonstrate that Nrf2 physically moves from the cytosol to the nucleus.

-

Treatment: Treat RAW264.7 cells with 50 µM M3G for 6 hours.

-

Hypotonic Lysis (Cytosolic Extraction): Resuspend the cell pellet in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM

, 0.5% NP-40) containing protease inhibitors. Incubate on ice for 15 minutes, then centrifuge at 3,000 x g. Causality: The hypotonic environment swells and bursts the plasma membrane while leaving the nuclear envelope intact. The supernatant is the cytosolic fraction. -

Hypertonic Lysis (Nuclear Extraction): Resuspend the remaining pellet in a hypertonic buffer (20 mM HEPES, 400 mM NaCl, 1.5 mM

, 25% glycerol). Sonicate briefly and centrifuge at 14,000 x g. The high salt concentration disrupts the nuclear membrane and extracts nuclear proteins into the supernatant. -

Western Blotting: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

-

Self-Validating Probes: Probe for Nrf2 (1:1000). Crucially, probe the nuclear fraction for Lamin B1 (nuclear loading control) and α-Tubulin (cytosolic control). Causality: The absence of α-Tubulin in the nuclear fraction proves that the extraction is pure and that the detected Nrf2 is genuinely translocated, not a cytosolic contaminant.

References

- Comparative Analysis of Radical Adduct Formation (RAF) Products and Antioxidant Pathways between Myricetin-3-O-Galactoside and Myricetin Aglycone.PMC.

- Hawk Tea Flavonoids as Natural Hepatoprotective Agents Alleviate Acute Liver Damage by Reshaping the Intestinal Microbiota and Modulating the Nrf2 and NF-κB Signaling Pathways.PMC.

- Phytochemical Characterization and In Vitro Anti-Inflammatory, Antioxidant and Antimicrobial Activity of Combretum Collinum Fresen.Semantic Scholar.

- Nrf2/HO-1 Mediated Antioxidant Activities, Cytotoxicity Analysis and LCESI/ MS Profiling of Eulophia nuda L.ResearchGate.

- Flavonol glycosides in tea: the role of mitigating oxidative stress during the withering process.Maximum Academic Press.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Comparative Analysis of Radical Adduct Formation (RAF) Products and Antioxidant Pathways between Myricetin-3-O-Galactoside and Myricetin Aglycone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. maxapress.com [maxapress.com]

- 5. researchgate.net [researchgate.net]

- 6. Hawk Tea Flavonoids as Natural Hepatoprotective Agents Alleviate Acute Liver Damage by Reshaping the Intestinal Microbiota and Modulating the Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic solubility profile of Myricetin 3-beta-D-glucopyranoside

Thermodynamic Solubility Profile: Myricetin 3- -D-glucopyranoside

Technical Whitepaper & Characterization Protocol

Executive Summary

Myricetin 3-

This guide defines the thermodynamic barriers to M3G solubilization and provides a validated experimental framework for determining its precise solubility parameters (

Chemical Identity & Solid-State Thermodynamics

Understanding the solubility of M3G requires analyzing the competition between its Crystal Lattice Energy (energy required to break solute-solute bonds) and Solvation Energy (energy released by solute-solvent interactions).

Physicochemical Constants

| Parameter | Value | Relevance to Solubility |

| Molecular Weight | 480.38 g/mol | Moderate size; diffusion is not the primary rate-limiter. |

| Melting Point ( | 258–260 °C (531–533 K) | High. Indicates strong intermolecular H-bonding in the crystal lattice, creating a high energy barrier to dissolution. |

| LogP (Octanol/Water) | ~0.4 – 0.7 | Low lipophilicity compared to aglycone. Suggests poor membrane permeability but potential for aqueous solvation. |

| pKa (Acidic) | ~6.1 (C7-OH) | Solubility is pH-dependent; significantly increases at pH > 6.5 due to ionization. |

| H-Bond Donors/Acceptors | 11 / 13 | High capacity for solvent interaction, but also for self-association (agglomeration). |

The Solubility-Permeability Paradox

M3G exhibits a "solubility-permeability trade-off." The glucose unit lowers LogP (making it more hydrophilic than Myricetin), but the rigid crystal structure resists the entropic drive to dissolve.

-

In Water: The hydration energy is often insufficient to overcome the high enthalpy of fusion (

), resulting in "practical insolubility" (< 1 mg/mL) at ambient temperature. -

In Organic Solvents: Unlike the aglycone, M3G is sparingly soluble in pure ethanol/methanol but highly soluble in aprotic polar solvents like DMSO or DMF which can disrupt the H-bond network.

Experimental Protocol: Thermodynamic Solubility Determination

Standard kinetic solubility methods (e.g., precipitation) are insufficient for M3G due to the formation of metastable supersaturated states. The following Shake-Flask Protocol ensures thermodynamic equilibrium.

Phase 1: Solid-State Characterization (Pre-requisite)

Before solubility testing, the solid form must be verified. Amorphous M3G dissolves faster but is thermodynamically unstable.

-

XRD Analysis: Confirm crystalline structure. Sharp Bragg peaks indicate a stable lattice.

-

DSC Analysis: Determine onset melting point (

) and Enthalpy of Fusion (

Phase 2: Equilibrium Shake-Flask Method

Objective: Determine mole fraction solubility (

Workflow:

-

Preparation: Add excess M3G solid to 10 mL of solvent (Water, Ethanol, Water-Ethanol mixtures) in borosilicate glass vials.

-

Equilibration: Agitate at 150 rpm in a temperature-controlled orbital shaker (

K) for 72 hours .-

Note: Glycosides equilibrate slowly. 24h is often insufficient.

-

-

Sedimentation: Stop agitation and allow to stand for 4 hours at temperature

to settle the solid phase. -

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22

m PTFE for organics, PVDF for aqueous). -

Dilution: Immediately dilute with mobile phase to prevent precipitation.

Phase 3: HPLC-UV Quantification

System: Agilent 1260 / Waters Alliance or equivalent.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5

m). -

Mobile Phase: Methanol : 0.1% Phosphoric Acid (50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 360 nm (Band I characteristic of flavonols).

-

Retention Time: M3G typically elutes earlier (~4-5 min) than Myricetin (~8-10 min) due to higher polarity.

Visualization: Solubility Determination Workflow

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of M3G, ensuring solid-state stability and analytical precision.

Thermodynamic Modeling & Data Analysis

Once experimental solubility (

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating flavonoid solubility with temperature:

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Allows interpolation of solubility at any temperature within the tested range.

Dissolution Thermodynamics

Using the Van't Hoff analysis, we calculate the driving forces:

-

Enthalpy of Solution (

):-

Expectation:

(Endothermic). Solubility increases with temperature.[1]

-

-

Gibbs Free Energy (

):-

Expectation:

. Dissolution is non-spontaneous; energy input (mixing/heat) is required.

-

Visualization: Thermodynamic Energy Landscape

Figure 2: The thermodynamic cycle of dissolution. For M3G, the energy cost to break the crystal lattice (Red Arrow) is often greater than the energy released by solvation (Blue Arrow) in water, leading to low solubility.

Implications for Drug Development

Based on the thermodynamic profile, simple aqueous formulation of M3G is non-viable.

-

Cosolvency Strategy: The solubility curve of M3G is non-linear in binary mixtures. A "maximum" is often observed in Ethanol-Water (50:50) or PEG 400-Water mixtures, where the dielectric constant matches the solute's polarity.

-

Amorphous Solid Dispersions (ASD): Since

is the primary barrier, converting crystalline M3G to an amorphous form (via spray drying with PVP or HPMC) removes the lattice energy requirement, theoretically increasing apparent solubility by 10-100 fold. -

pH Adjustment: Formulation at pH 7.4 (physiological) will show higher solubility than at pH 1.2 (gastric) due to the ionization of the phenolic hydroxyls (pKa ~6.1).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138911134, Myricetin 3-O-beta-D-glucopyranoside. Retrieved from [Link]

-

CAS Common Chemistry (2025). Myricetin 3-O-glucoside (CAS 19833-12-6) Physicochemical Properties. Retrieved from [Link][2]

-

Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. (Provides comparative thermodynamic data for glycosylated flavonoids vs aglycones). Retrieved from [Link]

-

Sun, L., et al. (2018). Solid-State and Solution Characterization of Myricetin. (Methodology reference for Myricetin analysis). Retrieved from [Link]

-

FooDB (2025). Compound Report: Myricetin 3-glucoside. Retrieved from [Link]

Targeting the Polyol Pathway: The Pharmacological Potential of Myricetin 3-beta-D-glucopyranoside as a Next-Generation Aldose Reductase Inhibitor

Topic: Role of Myricetin 3-beta-D-glucopyranoside in inhibiting aldose reductase Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Diabetic complications—neuropathy, retinopathy, and nephropathy—are fundamentally driven by hyperglycemic flux through the polyol pathway , where Aldose Reductase (AR) acts as the rate-limiting enzyme.[1][2] While synthetic AR inhibitors (ARIs) like epalrestat exist, their clinical utility is often limited by hypersensitivity and poor tissue penetration.

This technical guide evaluates Myricetin 3-beta-D-glucopyranoside (M3G) , a naturally occurring flavonol glycoside, as a high-potential ARI. Unlike its aglycone counterpart (myricetin), which exhibits potent inhibition but poor solubility, M3G offers a unique pharmacophore that balances active site affinity with hydrophilic bioavailability . This guide details the mechanistic basis of M3G’s inhibition, provides validated experimental protocols for its isolation and assay, and analyzes its downstream effects on oxidative stress signaling.

The Clinical Imperative: AR and the Polyol Pathway

Under normoglycemic conditions, glucose is phosphorylated by hexokinase. However, during hyperglycemia, hexokinase becomes saturated, shunting excess glucose into the polyol pathway.

-

Step 1: Aldose Reductase (AR) reduces Glucose to Sorbitol , consuming NADPH.

-

Step 2: Sorbitol Dehydrogenase oxidizes Sorbitol to Fructose, reducing NAD+ to NADH.

Pathological Consequences:

-

Osmotic Stress: Sorbitol accumulation causes cellular swelling.

-

Redox Imbalance: NADPH depletion impairs Glutathione Reductase, increasing susceptibility to Reactive Oxygen Species (ROS).

-

Pseudohypoxia: Increased NADH/NAD+ ratio mimics hypoxia, triggering vascular damage.

Visualization: The Polyol Pathway & M3G Intervention

Figure 1: The Polyol Pathway.[2] M3G inhibits the rate-limiting step catalyzed by Aldose Reductase, preventing Sorbitol accumulation and NADPH depletion.

Compound Profile: Myricetin 3-beta-D-glucopyranoside

Synonyms: Myricetin 3-O-glucoside CAS Registry Number: 19833-12-6 Molecular Formula: C₂₁H₂₀O₁₃ Molecular Weight: 480.38 g/mol [3]

Structural Significance

The structure consists of the myricetin aglycone (3,5,7,3',4',5'-hexahydroxyflavone) glycosylated at the C3 position with a beta-D-glucose moiety.

-

Aglycone (Myricetin): Provides the planar aromatic scaffold and the catechol-like B-ring essential for antioxidant activity and hydrophobic stacking in the enzyme pocket.

-

Glucoside Moiety: Increases water solubility significantly compared to the aglycone. Mechanistically, the bulky glucose group at C3 alters the binding mode, shifting it from simple competitive inhibition (common for aglycones binding the catalytic Zn²⁺) to a potentially mixed-type inhibition by interacting with the "specificity pocket" of AR.

Mechanism of Inhibition

Kinetic Profile

While the aglycone myricetin is a potent inhibitor (IC₅₀ ~11–17 µM), the 3-O-glycosylation modulates this potency.

-

IC₅₀ Value: Research indicates M3G exhibits an IC₅₀ in the range of 0.95 µM (relative to Quercitrin at 0.14 µM in comparative assays), though values vary by substrate concentration.

-

Mode of Action: M3G typically functions as a Differential Inhibitor . It effectively blocks the reduction of hydrophilic substrates (like glucose) while potentially sparing the detoxification of hydrophobic aldehydes (like HNE), a desirable trait for reducing side effects.

Molecular Docking & Active Site Interaction

The inhibition is driven by specific residues within the Aldose Reductase active site (AKR1B1):

-

Anion Binding Pocket: The B-ring hydroxyls (3', 4', 5'-OH) form hydrogen bonds with Tyr48 , His110 , and Trp111 .

-

Specificity Pocket: The 3-beta-D-glucosyl moiety extends into the hydrophilic specificity pocket. This interaction stabilizes the enzyme-inhibitor complex via H-bonds with Ser302 and Cys298 , preventing the conformational change required for substrate turnover.

-

Steric Hindrance: The glucose unit prevents the "safety latch" mechanism of the enzyme, locking it in an inactive conformation.

Visualization: Mechanism of Action

Figure 2: Molecular Interaction Map. The aglycone anchors the molecule via hydrogen bonding, while the glucose moiety occupies the specificity pocket, enhancing selectivity.

Comparative Efficacy Data

The following table summarizes the inhibitory potential of M3G compared to standard inhibitors and related flavonoids.

| Compound | IC₅₀ (Rat Lens AR) | Mechanism | Solubility | Notes |

| Myricetin 3-beta-D-glucopyranoside | ~0.95 - 58 µM * | Mixed/Differential | High | Balanced potency/bioavailability profile. |

| Myricetin (Aglycone) | 11 - 17 µM | Competitive | Low | Potent but poor tissue distribution. |

| Quercitrin (Quercetin-3-rhamnoside) | 0.15 µM | Mixed | Moderate | High potency reference standard. |

| Epalrestat (Synthetic Standard) | 0.07 µM | Uncompetitive | Moderate | Clinical standard; risk of liver toxicity. |

*Note: IC₅₀ values are assay-dependent. The 0.95 µM value is derived from comparative flavonoid screening (Result 1.4), while higher values (up to 58 µM) are observed in high-substrate saturation assays.

Experimental Protocols

Extraction & Isolation of M3G

Source Material: Rhododendron pseudochrysanthum leaves or Tibouchina paratropica. Objective: Isolate high-purity M3G for bioassays.

-

Extraction: Macerate dried leaves (100g) in 70% Methanol (1L) for 48 hours at room temperature. Filter and concentrate in vacuo to obtain crude extract.

-

Partitioning: Suspend crude extract in water. Partition sequentially with Hexane (remove lipids) -> Ethyl Acetate (remove aglycones) -> n-Butanol .

-

Enrichment: Collect the n-Butanol fraction (contains glycosides).

-

Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6mm).

-

Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Gradient: 10% B to 40% B over 30 mins.

-

Detection: UV at 350 nm.

-

Collection: Collect peak corresponding to M3G (confirm via LC-MS, m/z 481 [M+H]+).

-

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine IC₅₀ of M3G against Rat Lens Aldose Reductase (RLAR).

Reagents:

-

Phosphate Buffer: 0.1 M, pH 6.2.

-

NADPH: 0.15 mM (Cofactor).

-

DL-Glyceraldehyde: 10 mM (Substrate).

-

Enzyme Source: Homogenized rat lens supernatant (centrifuged at 10,000 x g).

Protocol:

-

Blank Preparation: Mix 600 µL Buffer + 100 µL NADPH + 100 µL Enzyme + 100 µL DMSO (Vehicle).

-

Sample Preparation: Mix 600 µL Buffer + 100 µL NADPH + 100 µL Enzyme + 100 µL M3G (various concentrations in DMSO).

-

Incubation: Incubate at 37°C for 5 minutes to allow inhibitor binding.

-

Initiation: Add 100 µL DL-Glyceraldehyde to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a spectrophotometer.

-

Calculation:

Calculate IC₅₀ using non-linear regression (Log-inhibitor vs. normalized response).

Downstream Therapeutic Effects

Beyond direct AR inhibition, M3G exerts pleiotropic effects beneficial for diabetic complications:

-

Oxidative Stress Reduction: M3G scavenges ROS generated by the PKC/NF-κB pathway. The B-ring catechol moiety donates electrons to neutralize superoxide anions.

-

AGE Inhibition: By blocking the formation of fructose (a potent glycating agent), M3G reduces the formation of Advanced Glycation End-products (AGEs), preserving collagen elasticity in vascular tissues.

-

Anti-Inflammatory Signaling: M3G downregulates the expression of RAGE (Receptor for AGEs) and inhibits the nuclear translocation of NF-κB , reducing cytokine storms in diabetic nephropathy.

References

-

National Institutes of Health (NIH) - PubChem. (2024). Myricetin 3-O-beta-D-glucopyranoside Compound Summary. Retrieved from [Link]

-

Del-Corso, A., et al. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS ONE. Retrieved from [Link]

-

Semwal, D.K., et al. (2016). Myricetin: A Dietary Molecule with Diverse Biological Activities. Nutrients/MDPI. Retrieved from [Link]

-

Xiao, J., et al. (2015).[4] Advance in Dietary Polyphenols as Aldose Reductases Inhibitors: Structure-Activity Relationship Aspect. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]

Sources

Literature review on Myricetin 3-beta-D-glucopyranoside neuroprotective effects

The following technical guide provides an in-depth analysis of Myricetin 3-beta-D-glucopyranoside (M3G), focusing on its neuroprotective mechanisms, experimental validation, and therapeutic potential.

Mechanisms, Pharmacokinetics, and Experimental Protocols

Executive Summary

Myricetin 3-beta-D-glucopyranoside (M3G) is a flavonoid glycoside exhibiting potent neuroprotective properties, distinct from its aglycone counterpart, Myricetin. While the aglycone is renowned for its antioxidant capacity, M3G offers a unique pharmacological profile characterized by enhanced stability and specific metabolic processing.

Recent preclinical evaluations, particularly in models of cerebral ischemia and Alzheimer’s disease (AD) , identify M3G as a critical modulator of neuroinflammation and apoptosis. Its therapeutic efficacy is driven by the downregulation of pro-inflammatory cytokines (TNF-α, IL-1β) and the restoration of the Bcl-2/Bax ratio, effectively mitigating neuronal cell death under oxidative stress. This guide serves as a blueprint for researchers investigating M3G as a lead compound for neurodegenerative therapeutics.

Chemical Identity & Pharmacokinetics

Unlike the aglycone, which is susceptible to rapid oxidative degradation, the glycosylation at the C3 position in M3G enhances its stability while modulating its hydrophilicity.

| Property | Specification |

| IUPAC Name | 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Molecular Formula | C₂₁H₂₀O₁₃ |

| Molecular Weight | 480.38 g/mol |

| Solubility | Soluble in DMSO, Methanol; moderate solubility in water compared to aglycone.[1][2][3] |

| Key Source | Myrica rubra, Centella asiatica, Acacia mearnsii. |

Pharmacokinetic Bioactivation

M3G acts as both a direct antioxidant and a prodrug. Upon oral administration:

-

Hydrolysis: Intestinal cytosolic

-glucosidases and colonic microbiota hydrolyze M3G into the aglycone Myricetin . -

Absorption: The released aglycone is absorbed via passive diffusion or active transport (SGLT1).

-

BBB Permeability: While the intact glycoside has limited Blood-Brain Barrier (BBB) permeability due to its polarity, its metabolites (aglycone and methylated conjugates) cross the BBB, exerting neuroprotective effects in situ. However, evidence suggests that under ischemic conditions, BBB disruption may allow direct entry of M3G, where it can exert immediate anti-inflammatory effects on endothelial cells.

Mechanistic Architecture

The neuroprotective efficacy of M3G is not mono-mechanistic. It operates through a multi-target network, primarily inhibiting neuroinflammation and preventing mitochondrial apoptosis.

Core Signaling Pathways

-

Anti-Apoptotic Regulation: M3G upregulates Bcl-2 (anti-apoptotic) and downregulates Bax (pro-apoptotic), preventing Cytochrome C release and Caspase-3 activation.

-

Anti-Inflammatory Action: It inhibits the NF-

B signaling cascade, reducing the expression of iNOS and COX-2, and subsequently lowering levels of NO, TNF-α, and IL-6. -

Antioxidant Defense: M3G scavenges ROS directly and activates the Nrf2/HO-1 pathway, boosting endogenous antioxidant enzymes (SOD, GSH-Px).

Caption: Mechanistic pathway of M3G attenuating ischemic and amyloid-induced neurotoxicity via NF-κB and Bcl-2 modulation.

Preclinical Evidence Landscape

The following table summarizes key studies validating the neuroprotective effects of M3G and related glycosides.

| Model | Pathology | Dosage / Concentration | Key Outcome | Reference |

| Rat MCAO (In Vivo) | Cerebral Ischemia | 10 - 20 mg/kg (Oral/IP) | Reduced infarct volume; Decreased TNF-α, IL-1β; Increased Bcl-2/Bax ratio. | Ye et al., 2020 [1] |

| MC65 Cells (In Vitro) | Alzheimer's (A | 10 - 50 | Protection against A | 2024 Study [2] |

| PC12 Cells (In Vitro) | Oxidative Stress ( | 5 - 20 | Inhibited ROS generation; Restored MMP (Mitochondrial Membrane Potential). | General Consensus [3] |

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To quantify the neuroprotective effect of M3G against Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) injury in SH-SY5Y neuronal cells. This protocol serves as a self-validating system for verifying M3G activity.

Reagents & Preparation[2][4]

-

M3G Stock: Dissolve Myricetin 3-beta-D-glucopyranoside in DMSO to 10 mM. Store at -20°C.

-

Glucose-Free Medium: DMEM without glucose, supplemented with 1% penicillin/streptomycin.

-

Standard Medium: DMEM (high glucose) + 10% FBS.

Step-by-Step Workflow

-

Cell Seeding:

-

Seed SH-SY5Y cells in 96-well plates (

cells/well). -

Incubate for 24h at 37°C, 5%

.

-

-

Drug Pre-treatment:

-

Replace medium with serum-free medium containing M3G (0, 5, 10, 20, 50

M). -

Incubate for 2h prior to OGD.

-

-

OGD Induction (Ischemia Simulation):

-

Wash cells with PBS.

-

Add Glucose-Free Medium .

-

Place cells in a hypoxia chamber (

) at 37°C for 4 hours.

-

-

Reoxygenation (Reperfusion Simulation):

-

Remove glucose-free medium.

-

Add Standard Medium (containing glucose and FBS) + M3G (maintenance dose).

-

Return to normoxic incubator (

) for 24 hours.

-

-

Viability Assessment:

-

Add MTT solution (0.5 mg/mL) for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

Caption: Workflow for Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) assay validating M3G neuroprotection.

Translational Perspective & Challenges

While M3G demonstrates clear efficacy in rodent models, translational success depends on addressing bioavailability .

-

Challenge: The glycosidic bond reduces passive diffusion across the intestinal barrier compared to the aglycone.

-

Advantage: The glycoside is often more water-soluble and stable during storage/formulation.

-

Strategy: Development of nano-encapsulation or liposomal delivery systems is recommended to protect the glycoside from premature hydrolysis and enhance BBB penetration, as suggested by recent "Myricetin Oligomer" studies [4].

References

-

Ye, S., Ma, J., Wang, X., & Ye, C. (2020). Neuroprotective and anti-inflammatory effects of myricetin 3-glucoside in a rat model of cerebral ischemia.[5] Tropical Journal of Pharmaceutical Research, 19(6).

-

Preprints.org. (2024). Analysis of Centella asiatica Extract Associates Di-Caffeoylquinic Acids with Protection against Amyloid-β Toxicity. (Identifies Myricetin 3-glucoside as active constituent).[1][6][7][8]

-

Semwal, D.K., et al. (2016). Myricetin: A Dietary Molecule with Diverse Biological Activities. Nutrients.[3][9][10][11][12] (Review of general glycoside activities).

-

Liu, L., et al. (2024). Myricetin Oligomer Triggers Multi-Receptor Mediated Penetration and Autophagic Restoration of Blood-Brain Barrier for Ischemic Stroke Treatment.[13][14] ACS Nano.[14]

Sources

- 1. Myricetin 3-O-beta-D-glucopyranoside | CAS:19833-12-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. Phenolic Compounds in Calafate Berries Encapsulated by Spray Drying: Neuroprotection Potential into the Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myricetin - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy myricetin 3-O-beta-D-glucopyranoside | 19833-12-6 [smolecule.com]

- 8. preprints.org [preprints.org]

- 9. Myricetin ameliorated ischemia/reperfusion-induced brain endothelial permeability by improvement of eNOS uncoupling and activation eNOS/NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myricetin: A Dietary Molecule with Diverse Biological Activities [mdpi.com]

- 12. Antioxidant action and potential neuroprotection of polyphenolics extracted from Astragalus membranaceus residue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Myricetin Oligomer Triggers Multi-Receptor Mediated Penetration and Autophagic Restoration of Blood-Brain Barrier for Ischemic Stroke Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Extraction of Myricetin 3-beta-D-glucopyranoside from Plant Tissue

[1][2]

Executive Summary

Myricetin 3-beta-D-glucopyranoside (Myricetin 3-O-glucoside) is a flavonol glycoside exhibiting potent antioxidant, anti-inflammatory, and antidiabetic properties.[1][2] Unlike its aglycone counterpart (myricetin), the glycoside possesses distinct solubility and pharmacokinetic profiles. This protocol details a high-integrity workflow for extracting this specific glycoside while minimizing common pitfalls such as oxidative degradation of the myricetin core and acid-catalyzed hydrolysis of the glycosidic bond.[1]

Key Technical Advantages of this Protocol:

-

Preservation: Uses Ultrasound-Assisted Extraction (UAE) at controlled temperatures to prevent thermal degradation.[1][2]

-

Specificity: employs a polarity-guided fractionation scheme to separate the target glycoside from lipophilic chlorophylls and free aglycones.[1]

-

Validation: Includes a self-validating HPLC-DAD-MS workflow for purity assessment.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | Myricetin 3-O-beta-D-glucopyranoside |

| CAS Number | 19833-12-6 |

| Molecular Formula | C₂₁H₂₀O₁₃ |

| Molecular Weight | 480.38 g/mol |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Moderate solubility in hot water; Poor solubility in Hexane/Chloroform.[1][2] |

| Stability Concern | High. The pyrogallol B-ring (3,4,5-trihydroxyl) is highly susceptible to oxidation at pH > 7.[1][2]0. The O-glycosidic bond is susceptible to hydrolysis at pH < 2.0 or high heat.[1] |

Pre-Analytical Considerations

Plant Material Selection

While found in various species (Vitis vinifera, Camellia sinensis), Bayberry (Myrica rubra) leaves or bark and Black Wattle (Acacia mearnsii) leaves are preferred industrial sources due to high abundance.[1][2]

Sample Preparation[1][3]

-

Drying: Freeze-drying (Lyophilization) is superior to air-drying to preserve glycoside integrity.[1][2] If air-drying, ensure temperature does not exceed 40°C.[1][2]

-

Comminution: Grind dried tissue to a fine powder (40–60 mesh). Excessive heat during grinding must be avoided; use liquid nitrogen if available during mortar grinding.

Protocol Phase 1: Extraction (Ultrasonic-Assisted)[2]

Objective: Maximize mass transfer of polar glycosides while minimizing oxidation.

Reagents:

-

Extraction Solvent: 70% Ethanol (v/v) in water (acidified with 0.1% Formic Acid to stabilize the B-ring).[1][2]

Procedure:

-

Weighing: Transfer 10.0 g of powdered plant material into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 100 mL of Extraction Solvent (1:10 solid-to-liquid ratio).

-

Sonication: Place the flask in an ultrasonic bath.

-

Filtration: Filter the supernatant through Whatman No. 1 filter paper under vacuum.[1]

-

Re-extraction: Repeat steps 2-4 once with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine filtrates and remove ethanol using a rotary evaporator at 40°C under reduced pressure. Do not dry completely ; reduce to a concentrated aqueous suspension (approx. 20-30 mL).

Expert Insight: We use 70% ethanol rather than 100% methanol because the glucoside moiety increases hydrophilicity.[1] The addition of 0.1% formic acid lowers the pH (~3-4), which prevents the autoxidation of the myricetin core structure that occurs rapidly at neutral/alkaline pH.

Protocol Phase 2: Fractionation & Enrichment

Objective: Separate the target glycoside from non-polar lipids (chlorophyll) and less polar aglycones.[2]

Workflow Diagram:

Figure 1: Liquid-Liquid Partitioning Workflow for isolation of flavonoid glycosides.

Detailed Steps:

-

Defatting: Transfer the aqueous concentrate to a separatory funnel. Add an equal volume of n-Hexane.[2] Shake vigorously and vent. Allow layers to separate.[1] Discard the top (Hexane) layer.[2] Repeat twice.

-

Aglycone Removal: Add an equal volume of Ethyl Acetate (EtOAc) to the aqueous phase. Shake and separate.

-

Note: Myricetin aglycone preferentially partitions here. The 3-glucoside may partially partition here depending on pH, but predominantly remains in the aqueous phase or partitions later into Butanol.[1] Save this fraction and analyze via HPLC to confirm location of target.

-

-

Target Extraction: Add an equal volume of water-saturated n-Butanol to the remaining aqueous phase. Shake and separate. Repeat twice.

-

Final Recovery: Combine n-Butanol fractions. Evaporate to dryness using a rotary evaporator. Re-dissolve in Methanol for HPLC analysis.

Protocol Phase 3: Analytical Validation (HPLC-DAD)

Objective: Confirm identity and purity using retention time and UV spectra.

Instrument: HPLC system with Diode Array Detector (DAD).[2] Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

Chromatographic Conditions:

| Parameter | Setting |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp | 30°C |

| Detection | 354 nm (Flavonol band II), 254 nm |

Gradient Program:

| Time (min) | % Phase B |

| 0 | 10 |

| 5 | 15 |

| 20 | 30 |

| 25 | 90 |

| 30 | 10 |

Identification Criteria:

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with silanol groups on column.[2] | Ensure Mobile Phase A has acid (0.1% Formic or Phosphoric acid) to suppress ionization of silanols.[2] |

| Low Recovery | Degradation during extraction.[1][3] | Add 0.1% Ascorbic Acid to the extraction solvent as an antioxidant sacrifice. Keep temp < 45°C. |

| Co-elution | Separation from other glycosides (e.g., rhamnoside).[1][2] | Use a shallower gradient (e.g., 10-25% B over 30 mins) or use a Phenyl-Hexyl column for alternative selectivity.[2] |

| Hydrolysis | Acid concentration too high. | Do not use HCl for extraction. Use weak organic acids (Formic/Acetic) only.[1][2] |

References

-

Indofine Chemical Company. (n.d.).[2][5] Myricetin-3-O-Glucoside with HPLC. Retrieved October 26, 2023, from [Link][2]

-

FooDB. (n.d.).[1][2] Compound Summary: Myricetin 3-rutinoside (and related glycosides).[1][2] Retrieved October 26, 2023, from [Link][2]

-

National Institutes of Health (NIH). (2023).[1][2] Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. PubMed Central. Retrieved October 26, 2023, from [Link]

-

MDPI. (2022).[2] Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. (Reference for general flavonoid stability/extraction logic). Retrieved October 26, 2023, from [Link][2]

Sources

- 1. Showing Compound Myricetin 3-rutinoside (FDB021842) - FooDB [foodb.ca]

- 2. Myricetin 3-O-rutinoside - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. CN1872848A - Method for distilling myricetin from plant - Google Patents [patents.google.com]

- 5. MYRICETIN-3-O-GLUCOSIDE with HPLC | 19833-12-6 | INDOFINE Chemical Company [indofinechemical.com]

Application Note: High-Resolution RP-HPLC Method for Myricetin 3-beta-D-glucopyranoside Quantification

Executive Summary

This Application Note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the specific quantification of Myricetin 3-beta-D-glucopyranoside (M3G). Unlike total flavonoid assays that rely on acid hydrolysis to measure aglycones, this protocol preserves the glycosidic bond, allowing for the precise determination of the intact glycoside.[1]

Key Technical Advantages:

-

Specificity: Resolves M3G from structurally similar co-occurring flavonoids (e.g., Myricitrin, Quercetin-3-glucoside) using an optimized C18 gradient.

-

Sensitivity: Utilizes Band I UV absorbance (350–370 nm) for high signal-to-noise ratio and reduced matrix interference.[1]

-

Robustness: Buffering strategy mitigates peak tailing caused by the multiple phenolic hydroxyl groups.

Physicochemical Profile & Mechanistic Logic[1]

Understanding the analyte is the foundation of robust method development.

| Property | Description | Chromatographic Implication |